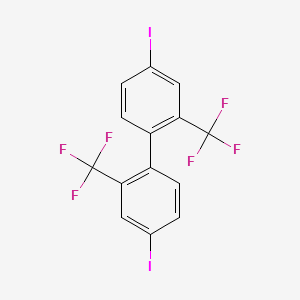
2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl
Cat. No. B1301078
Key on ui cas rn:
89803-70-3
M. Wt: 542 g/mol
InChI Key: OQUYDTUCILYGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04628125
Procedure details


Ten grams of 2,2'-bis(trifluoromethyl)-benzidine (0.0312 mole) were dissolved in water (100 mls.) and concentrated sulfuric acid (60 mls.) and the solution was cooled to 0° C. A solution of sodium nitrite (4.5 grams; 0.0652 mole) in water (ten mls.) was added dropwise with stirring. The resulting cold tetrazonium salt solution was added slowly to a stirred solution of sodium iodide (20 grams) and iodine (20 grams) in water (20 mls.) maintained at a temperature of 0° C. During the addition, methylene dichloride was added to keep the product in solution. After stirring the mixture overnight at room temperature, excess iodine was destroyed by adding sodium bisulfite and the product was extracted with methylene dichloride. The organic phase was washed with aqueous sodium bisulfite, dried and evaporated to yield 13.3 grams (78%) of product, i.e., 2,2'-bis(trifluoromethyl)-4,4'-diiodobiphenyl, having a melting point of 119°-122° C. Recrystallization from methanol yielded white prisms having a melting point of 121°-123° C.









Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[C:7](N)[CH:6]=[CH:5][C:4]=1[C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][C:11]=1[C:17]([F:20])([F:19])[F:18].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:32].[Na+].[I:34]I>O.C(Cl)Cl>[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[C:7]([I:32])[CH:6]=[CH:5][C:4]=1[C:10]1[CH:16]=[CH:15][C:13]([I:34])=[CH:12][C:11]=1[C:17]([F:20])([F:19])[F:18] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.0312 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C=CC(=C1)N)C1=C(C=C(N)C=C1)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring the mixture overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess iodine was destroyed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding sodium bisulfite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with methylene dichloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with aqueous sodium bisulfite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=C(C=CC(=C1)I)C1=C(C=C(C=C1)I)C(F)(F)F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.3 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
